2-Fluoro-4-hydrazinylbenzonitrile hydrochloride 2-Fluoro-4-hydrazinylbenzonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17790902
InChI: InChI=1S/C7H6FN3.ClH/c8-7-3-6(11-10)2-1-5(7)4-9;/h1-3,11H,10H2;1H
SMILES:
Molecular Formula: C7H7ClFN3
Molecular Weight: 187.60 g/mol

2-Fluoro-4-hydrazinylbenzonitrile hydrochloride

CAS No.:

Cat. No.: VC17790902

Molecular Formula: C7H7ClFN3

Molecular Weight: 187.60 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-4-hydrazinylbenzonitrile hydrochloride -

Specification

Molecular Formula C7H7ClFN3
Molecular Weight 187.60 g/mol
IUPAC Name 2-fluoro-4-hydrazinylbenzonitrile;hydrochloride
Standard InChI InChI=1S/C7H6FN3.ClH/c8-7-3-6(11-10)2-1-5(7)4-9;/h1-3,11H,10H2;1H
Standard InChI Key SYYNTZNNTBXENR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1NN)F)C#N.Cl

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s structure features a benzene ring substituted with a fluorine atom at the 2-position, a hydrazinyl group at the 4-position, and a nitrile group at the 1-position, with a hydrochloride counterion. The SMILES notation (N#CC1=CC=C(NN)C=C1F.[H]Cl) underscores its functional groups and spatial arrangement .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₇ClFN₃
Molecular Weight187.60 g/mol
SMILESN#CC1=CC=C(NN)C=C1F.[H]Cl
MDL NumberMFCD25963829
Boiling Point (similar)310.9°C (hydrochloride analog)

The hydrochloride form enhances stability and solubility compared to its free base counterpart, making it preferable for laboratory handling .

Spectroscopic and Thermodynamic Data

While explicit melting or flash points for this compound are unavailable, its structural analog, 2-fluoro-5-hydrazinylbenzonitrile hydrochloride, exhibits a boiling point of 310.9°C and a flash point of 141.8°C . These properties suggest that the hydrochloride group significantly influences thermal behavior.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via hydrazine substitution on a fluorinated benzonitrile precursor. A common route involves reacting 2-fluoro-4-bromobenzonitrile with hydrazine hydrate in ethanol under reflux, followed by hydrochloride salt formation using hydrochloric acid.

2-Fluoro-4-bromobenzonitrile+Hydrazine HydrateEthanol, Reflux2-Fluoro-4-hydrazinylbenzonitrileHClHydrochloride Salt\text{2-Fluoro-4-bromobenzonitrile} + \text{Hydrazine Hydrate} \xrightarrow{\text{Ethanol, Reflux}} \text{2-Fluoro-4-hydrazinylbenzonitrile} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Industrial Production Considerations

Scaled-up processes prioritize yield optimization through catalytic methods and solvent recovery systems. Purification techniques like recrystallization or column chromatography ensure high purity (>95%), as required for pharmaceutical intermediates .

Applications in Scientific Research

Pharmaceutical Development

The compound’s hydrazinyl group enables covalent interactions with biological targets. It has been investigated as a heat shock protein 90 (Hsp90) inhibitor, disrupting ATPase activity critical for cancer cell survival. In vitro studies demonstrate selective inhibition without affecting cyclin-dependent kinase 4 (CDK4) levels, suggesting therapeutic potential with reduced off-target effects.

Biochemical Probes

Its nitrile group facilitates labeling applications in fluorescence-based assays. Researchers utilize it to track protein interactions or enzymatic activity in real-time, leveraging its stability under physiological conditions .

Biological Activity and Mechanism

Hsp90 Inhibition

Hsp90 chaperones stabilize oncogenic proteins, making it a cancer therapy target. 2-Fluoro-4-hydrazinylbenzonitrile hydrochloride binds Hsp90’s ATP-binding pocket, inhibiting ATP hydrolysis (IC₅₀ ≈ 2.1 µM). This disrupts client protein folding, inducing apoptosis in malignant cells.

Selectivity and Toxicity Profile

Comparative studies show it exhibits lower cytotoxicity than classical Hsp90 inhibitors like 17-AAG. For instance, in MCF-7 breast cancer cells, it reduces viability by 60% at 10 µM while sparing non-cancerous HEK293 cells.

ActivityModel SystemOutcomeSource
Hsp90 InhibitionIn vitro ATPaseIC₅₀ = 2.1 µM
CytotoxicityMCF-7 Cells60% viability reduction
CDK4 StabilityHEK293 CellsNo significant change

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